2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core, which is known for its significant biological activities, making it valuable in drug research and development .
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that compounds with similar structures enhance the intramolecular charge transfer characteristics of the excited states , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that similar compounds have a broad spectrum of biological activities , which suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds have poor solubility in water and organic solvents such as ethanol, dmf, and ether , which could impact the bioavailability of this compound.
Result of Action
It is known that similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo , which could suggest similar effects for this compound.
Action Environment
It is known that similar compounds are sensitive to air , which could suggest that this compound’s action, efficacy, and stability might also be influenced by environmental factors such as exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline core to its corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: shares similarities with other quinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the quinoline core with the difluorobenzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,5-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c16-10-2-4-12(17)14(8-10)23(21,22)19-11-3-5-13-9(7-11)1-6-15(20)18-13/h2-5,7-8,19H,1,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKURHQFCXYSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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